Amustaline

Description

Properties

CAS No. |

220180-88-1 |

|---|---|

Molecular Formula |

C22H25Cl2N3O2 |

Molecular Weight |

434.4 g/mol |

IUPAC Name |

2-[bis(2-chloroethyl)amino]ethyl 3-(acridin-9-ylamino)propanoate |

InChI |

InChI=1S/C22H25Cl2N3O2/c23-10-13-27(14-11-24)15-16-29-21(28)9-12-25-22-17-5-1-3-7-19(17)26-20-8-4-2-6-18(20)22/h1-8H,9-16H2,(H,25,26) |

InChI Key |

BDLWRIAFNYVGTC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCC(=O)OCCN(CCCl)CCCl |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCC(=O)OCCN(CCCl)CCCl |

Appearance |

Solid powder |

Other CAS No. |

220180-88-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(N,N-bis(2-chloroethyl))-2-aminoethyl-3-((acridin-9-yl)amino)propionate amustaline S 303 compound S-303 compound S303 compound |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Amustaline (S-303) in Pathogen Reduction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amustaline (S-303) is a chemical agent developed for the reduction of pathogen load in blood components, particularly red blood cell concentrates. Its mechanism of action is centered on the irreversible cross-linking of nucleic acids (DNA and RNA), which effectively neutralizes the reproductive capacity of a broad spectrum of pathogens, including viruses, bacteria, and protozoa, as well as residual leukocytes. This guide provides a comprehensive overview of the molecular action of this compound, its efficacy, its impact on blood product quality, and the experimental methodologies used for its evaluation.

Core Mechanism of Action

This compound is a modular synthetic compound specifically designed to target and inactivate nucleic acids. Its action does not require photochemical activation. The process is a direct chemical interaction with the genetic material of pathogens and leukocytes.[1]

The key steps in this compound's mechanism of action are:

-

Intercalation: The acridine moiety of the this compound molecule intercalates, or inserts itself, between the base pairs of DNA and RNA helices. This non-covalent interaction positions the molecule for the subsequent cross-linking reaction.

-

Alkylation and Cross-linking: this compound possesses a bis-alkylating effector arm. Once intercalated, this arm forms covalent bonds with nucleotide bases, creating both intra-strand and inter-strand cross-links. This irreversible damage to the nucleic acid structure prevents the unwinding of DNA and RNA, thereby blocking replication and transcription. This inhibition of essential cellular processes renders the pathogens and leukocytes unable to proliferate and cause disease.

-

Spontaneous Degradation: A labile ester bond within the linker region of the this compound molecule is designed to hydrolyze at physiological pH. This results in the formation of a non-reactive breakdown product, S-300.

-

Quenching: To minimize off-target reactions with other cellular components, such as proteins, glutathione (GSH) is used as a quencher. GSH reacts with and neutralizes any free, unreacted this compound.[2]

Quantitative Data on Pathogen Reduction Efficacy

The this compound (S-303)/GSH system has demonstrated high levels of inactivation for a wide range of clinically relevant pathogens.

| Pathogen | Blood Component | Initial Titer (log10/mL) | Log Reduction | Reference |

| Chikungunya Virus (CHIKV) | Red Blood Cells | 5.81 ± 0.18 TCID50 | >4.8 | [3] |

| Zika Virus (ZIKV) | Red Blood Cells | Not specified | >5.99 TCID50 | |

| SARS-CoV-2 | Red Blood Cells | Not specified | >4.2 | [4] |

| Plasmodium falciparum | Red Blood Cells | >5.2 | Not specified | |

| Various bloodborne pathogens | Red Blood Cells | Not specified | ≥4 |

Table 1: Pathogen Inactivation Efficacy of this compound (S-303)

Impact on Blood Component Quality

A critical aspect of any pathogen reduction technology is its effect on the quality and function of the treated blood components.

Red Blood Cells (RBCs)

| Parameter | This compound-Treated RBCs | Control RBCs | Reference |

| Hemoglobin content difference ( g/unit ) | -2.27 (95% CI: -2.61 to -1.92) | - | [5] |

| 24-h post-transfusion recovery | 83.2 ± 5.2% | 84.9 ± 5.9% | [6] |

| Median life span (T50) | 33.5 days | 39.7 days | [6] |

Table 2: In Vitro and In Vivo Quality of this compound-Treated Red Blood Cells

Platelets and Plasma

The treatment of whole blood with this compound has shown dose-dependent effects on platelet and plasma function.

| Parameter | Observation | Reference |

| Platelets | ||

| Aggregation Response (to collagen) | Partially preserved and S-303 dose-dependent | [7] |

| Aggregation Response (to other agonists) | Largely eliminated | [7] |

| Activation Marker Expression (CD62P, CD63, PAC1, Phosphatidylserine) | S-303 dose-dependent increase | [7] |

| Plasma | ||

| Clotting Times (PT, aPTT) | Prolonged | [7] |

| Vitamin K-dependent Factors | Largest loss of activity | [7] |

Table 3: Effects of this compound (S-303) on Platelet and Plasma Function in Treated Whole Blood

Experimental Protocols

Detailed, step-by-step protocols for the key experiments cited are provided below. These are generalized methodologies based on published literature and standard laboratory practices.

General Workflow for Pathogen Inactivation Studies

Pathogen Inactivation in Red Blood Cell Concentrates

Objective: To determine the log reduction of a specific pathogen in a red blood cell concentrate after treatment with this compound (S-303) and glutathione (GSH).

Materials:

-

Leukocyte-reduced red blood cell concentrate.

-

Pathogen stock of known titer (e.g., virus, bacteria).

-

This compound (S-303) solution.

-

Glutathione (GSH) solution.

-

Appropriate cell culture medium and cell lines for viral titration, or bacterial growth medium.

-

Sterile tubes, pipettes, and other laboratory consumables.

-

Incubator, centrifuge, and biosafety cabinet.

Procedure:

-

Preparation of RBC Unit: A standard unit of leukocyte-reduced red blood cells is obtained.

-

Pathogen Spiking: The RBC unit is spiked with a known quantity of the pathogen to achieve a target starting concentration. A small aliquot is taken as a pre-treatment sample to determine the initial pathogen titer.

-

Addition of Reagents: The GSH solution is added to the RBC unit, followed by the this compound (S-303) solution. The unit is gently mixed to ensure even distribution.

-

Incubation: The treated RBC unit is incubated at room temperature for a specified period (e.g., 18-24 hours) to allow for the inactivation reaction and the hydrolysis of this compound.

-

Post-Treatment Sampling: An aliquot of the treated RBCs is collected for post-treatment pathogen titration.

-

Pathogen Titration: Both pre- and post-treatment samples are serially diluted and plated on appropriate cell cultures (for viruses) or growth media (for bacteria) to determine the number of viable pathogens.

-

Calculation of Log Reduction: The log reduction is calculated as the difference between the logarithm of the initial pathogen titer and the logarithm of the post-treatment pathogen titer.

Flow Cytometry Analysis of Platelet Activation Markers

Objective: To assess the effect of this compound (S-303) treatment on platelet activation by measuring the expression of surface markers.

Materials:

-

Whole blood or platelet-rich plasma (PRP) treated with this compound (S-303) and GSH.

-

Control (untreated) whole blood or PRP.

-

Fluorochrome-conjugated monoclonal antibodies against platelet-specific markers (e.g., CD41a) and activation markers (e.g., CD62P, CD63, PAC-1).

-

Phosphate-buffered saline (PBS).

-

Paraformaldehyde (for fixation).

-

Flow cytometer.

Procedure:

-

Sample Preparation: Aliquots of control and this compound-treated whole blood or PRP are prepared.

-

Antibody Staining: A cocktail of fluorochrome-conjugated antibodies is added to each sample. The samples are incubated in the dark at room temperature for a specified time (e.g., 20 minutes).

-

Fixation: The stained samples are fixed with paraformaldehyde to preserve the cells and their surface markers.

-

Acquisition: The samples are acquired on a flow cytometer. Platelets are identified based on their forward and side scatter characteristics and positivity for a platelet-specific marker (e.g., CD41a).

-

Data Analysis: The expression levels of activation markers (e.g., median fluorescence intensity of CD62P) are quantified on the platelet population for both control and treated samples.

One-Stage Prothrombin Time (PT)-Based Coagulation Factor Assay

Objective: To measure the activity of extrinsic and common pathway coagulation factors in plasma from this compound (S-303)-treated whole blood.[8][9][10][11][12]

Materials:

-

Platelet-poor plasma (PPP) from control and this compound-treated whole blood.

-

Factor-deficient plasma (e.g., Factor VII-deficient plasma).

-

Thromboplastin reagent (containing tissue factor and phospholipids).

-

Calcium chloride solution.

-

Coagulometer.

Procedure:

-

Sample Dilution: A series of dilutions of the test plasma (both control and treated) and a reference plasma with known factor activity are prepared.

-

Assay Performance: The factor-deficient plasma and a dilution of the test or reference plasma are mixed and incubated at 37°C.

-

Clot Initiation: The thromboplastin reagent and calcium chloride are added to initiate coagulation.

-

Clotting Time Measurement: The time to clot formation is measured using a coagulometer.

-

Standard Curve Generation: A standard curve is generated by plotting the clotting times of the reference plasma dilutions against the known factor concentrations on a log-log scale.

-

Factor Activity Determination: The clotting times of the test plasma dilutions are used to determine the factor activity from the standard curve. The results are typically expressed as a percentage of normal activity.

Conclusion

This compound (S-303) represents a significant advancement in pathogen reduction technology for blood components. Its mechanism of action, based on the irreversible cross-linking of nucleic acids, provides a robust method for inactivating a broad range of pathogens and residual leukocytes. While the treatment has demonstrable effects on the in vitro quality of red blood cells, platelets, and plasma, these changes are generally within acceptable limits for transfusion. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and understanding of this important blood safety technology.

References

- 1. Preclinical safety assessment of pathogen reduced red blood cells treated with this compound and glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathogen reduction/inactivation of products for the treatment of bleeding disorders: what are the processes and what should we say to patients? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (S-303) treatment inactivates high levels of Chikungunya virus in red-blood-cell components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Red blood cells treated with the this compound (S-303) pathogen reduction system: a transfusion study in cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of an this compound (S-303)/glutathione pathogen reduction system on the in vitro quality of plasma and platelets in treated whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-Stage PT-Based Factor Assays [practical-haemostasis.com]

- 9. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 10. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]

- 11. eclinpath.com [eclinpath.com]

- 12. webstore.ansi.org [webstore.ansi.org]

An In-depth Technical Guide to Amustaline: Chemical Structure, Properties, and Applications in Pathogen Inactivation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amustaline, also known as S-303, is a potent nucleic acid-targeted alkylating agent designed for the ex vivo inactivation of a broad spectrum of pathogens, including viruses, bacteria, and protozoa, as well as leukocytes in blood components. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and applications of this compound, with a focus on its use in pathogen reduction technology for red blood cell concentrates. While a detailed, publicly available synthesis protocol is not readily accessible, a plausible synthetic pathway is proposed based on established chemical principles. This document summarizes key quantitative data and outlines the experimental workflow for pathogen inactivation, serving as a valuable resource for researchers and professionals in drug development and transfusion medicine.

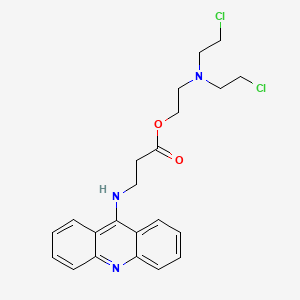

Chemical Structure and Properties

This compound is a quinacrine mustard compound with the systematic IUPAC name 2-[bis(2-chloroethyl)amino]ethyl 3-(acridin-9-ylamino)propanoate.[1] Its structure is modular, consisting of three key components: an acridine anchor for intercalation into nucleic acids, a bifunctional alkylating effector group, and a flexible linker containing a labile ester bond.[2] This design allows for targeted DNA and RNA damage, followed by degradation into non-reactive byproducts.[2][3]

| Property | Value | Reference |

| IUPAC Name | 2-[bis(2-chloroethyl)amino]ethyl 3-(acridin-9-ylamino)propanoate | [1] |

| Synonyms | S-303, (N,N-bis(2-chloroethyl))-2-aminoethyl-3-((acridin-9-yl)amino)propionate | [1] |

| CAS Number | 220180-88-1 (free base) | [1] |

| Molecular Formula | C22H25Cl2N3O2 | [1][4] |

| Molecular Weight | 434.36 g/mol | [4] |

| Appearance | Not publicly available | |

| Solubility | Soluble in DMSO | [3] |

Proposed Synthesis of this compound

Stage 1: Synthesis of 3-(Acridin-9-ylamino)propanoic acid (Acridine Linker Precursor)

This intermediate can be synthesized via a nucleophilic aromatic substitution reaction between 9-chloroacridine and β-alanine.

-

Reactants: 9-chloroacridine and β-alanine.

-

Solvent: A high-boiling point solvent such as phenol or N-methyl-2-pyrrolidone (NMP).

-

Conditions: The reaction would likely require elevated temperatures to facilitate the substitution. An acid scavenger, such as a tertiary amine, may be used to neutralize the HCl generated.

-

Work-up: The product would be isolated by precipitation upon cooling and/or addition of a non-polar solvent, followed by filtration and purification by recrystallization.

Stage 2: Synthesis of 2-[Bis(2-chloroethyl)amino]ethanol (Effector Precursor)

This precursor is a nitrogen mustard derivative. Its synthesis starts from diethanolamine.

-

Reactant: Diethanolamine.

-

Reagent: Thionyl chloride (SOCl2) is a common reagent for converting alcohols to alkyl chlorides.

-

Conditions: The reaction is typically carried out in an inert solvent, such as dichloromethane, at controlled temperatures, often starting at low temperatures and allowing the reaction to warm to room temperature.

-

Work-up: The reaction mixture would be quenched, and the product, likely as its hydrochloride salt, would be isolated by filtration or extraction.

Stage 3: Esterification to form this compound

The final step involves the formation of the ester linkage between the acridine-containing carboxylic acid and the nitrogen mustard alcohol.

-

Reactants: 3-(Acridin-9-ylamino)propanoic acid and 2-[bis(2-chloroethyl)amino]ethanol.

-

Coupling Agents: Standard esterification methods could be employed. This could involve the use of a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). Alternatively, the carboxylic acid could be converted to an acid chloride using a reagent like thionyl chloride or oxalyl chloride, followed by reaction with the alcohol.

-

Conditions: The reaction would be carried out in an anhydrous aprotic solvent, such as dichloromethane or dimethylformamide (DMF), at room temperature.

-

Purification: The final product, this compound, would be purified using chromatographic techniques, such as column chromatography, to remove any unreacted starting materials and byproducts.

Mechanism of Action

This compound's mechanism of action is a multi-step process that targets the nucleic acids of pathogens and leukocytes.[3]

-

Intercalation: The planar acridine moiety of the this compound molecule intercalates into the helical structure of DNA and RNA. This non-covalent interaction serves to anchor the molecule to the nucleic acid, increasing the local concentration of the alkylating agent.

-

Alkylation and Cross-linking: The bis(2-chloroethyl)amino effector group is a bifunctional alkylating agent. It forms highly reactive aziridinium ions that can covalently react with nucleophilic sites on the nucleic acid bases, primarily the N7 position of guanine. As a bifunctional agent, it can react with two different bases, leading to the formation of inter-strand or intra-strand cross-links in DNA and RNA.

-

Inhibition of Biological Processes: These covalent modifications to the nucleic acids disrupt their normal function. The cross-links prevent the separation of DNA strands, thereby inhibiting replication and transcription. Damage to RNA interferes with translation. This ultimately leads to the inactivation of the pathogen or leukocyte, rendering it incapable of replication and infection.

Caption: Mechanism of this compound Action.

Quantitative Data

The following tables summarize key quantitative data related to the efficacy and toxicology of this compound.

Table 1: Efficacy of this compound (S-303) in Pathogen Inactivation

| Pathogen | Initial Titer (log10 TCID50/mL) | Post-treatment Titer | Reference |

| Chikungunya Virus (CHIKV) | 5.81 ± 0.18 | Not detected | [3] |

Table 2: Toxicological Data for this compound

| Assay | Result | Conditions | Reference |

| Ames Test | Positive (mutagenic) | in vitro bacterial reverse mutation assay | [3] |

| Chromosome Aberration Assay | Positive | in vitro | [3] |

| In vivo Toxicity | Toxic at doses > 5 mg/mL | Animal models | [3] |

| Lowest Observed Effect Level (LOEL) | 250 µg/kg | in vivo | [3] |

Experimental Protocol: Pathogen Inactivation in Red Blood Cell Concentrates

The INTERCEPT Blood System for Red Blood Cells utilizes this compound (S-303) and glutathione (GSH) for pathogen reduction. The following is a generalized experimental workflow.

-

Preparation of Red Blood Cell Concentrate (RBCC): Whole blood is collected in a standard anticoagulant (e.g., CPD) and processed to produce a leukocyte-reduced red blood cell concentrate suspended in an additive solution (e.g., SAG-M).

-

Addition of Reagents: The RBCC is mixed with a processing solution containing glutathione (GSH). This compound is then added to the mixture. GSH serves to quench non-specific reactions of this compound.

-

Incubation: The mixture is incubated at room temperature (20-25°C) for a defined period (typically 18-24 hours). During this time, this compound intercalates into the nucleic acids of any contaminating pathogens and leukocytes, leading to cross-linking and inactivation. The labile ester linker of this compound also hydrolyzes, leading to its degradation.

-

Removal of Reagents: The processing solution, containing residual this compound, GSH, and degradation byproducts, is removed and replaced with a fresh additive solution.

-

Storage: The pathogen-reduced red blood cell concentrate is then stored under standard blood banking conditions (1-6°C) until transfusion.

Caption: Pathogen Inactivation Workflow.

Conclusion

This compound is a highly effective agent for the inactivation of pathogens and leukocytes in red blood cell concentrates. Its unique chemical structure allows for targeted damage to nucleic acids, leading to the prevention of replication and transcription. While a detailed synthesis protocol is not publicly available, its structure suggests a plausible multi-step synthesis involving the coupling of an acridine-containing linker with a nitrogen mustard effector. The quantitative data on its efficacy and the established workflow for its use in pathogen reduction systems highlight its importance in enhancing the safety of blood transfusions. This guide provides a foundational understanding for researchers and professionals working with or developing similar nucleic acid-targeting compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-[bis(2-chloroethyl)amino]ethyl 3-[(acridin-9-yl)amino]propanoate | Molport-049-223-154 | Novel [molport.com]

- 3. This compound (S-303) treatment inactivates high levels of Chikungunya virus in red-blood-cell components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Nucleic Acid Intercalation and Crosslinking by Amustaline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amustaline (S-303) is a potent nucleic acid-targeting agent designed for the inactivation of pathogens and leukocytes in blood products. Its mechanism of action is a coordinated, multi-step process involving both reversible and irreversible interactions with DNA and RNA. This guide provides a detailed technical overview of this compound's core mechanism, focusing on the principles of nucleic acid intercalation and subsequent covalent crosslinking. It outlines the molecular basis of its efficacy, presents detailed experimental protocols for its characterization, and offers a framework for understanding its application in pathogen reduction technologies.

Core Mechanism of Action: A Dual Approach

This compound is a modular, bifunctional molecule engineered to efficiently target and permanently inactivate nucleic acids. Its structure consists of three key components: an acridine anchor, a labile ester linker, and a nitrogen mustard-based effector.[1] This design enables a two-step mechanism:

-

Reversible Intercalation: The planar, aromatic acridine anchor facilitates the initial binding to nucleic acids by inserting itself between the base pairs of the DNA or RNA helix.[1] This non-covalent intercalation is a reversible process that positions the molecule for the subsequent irreversible reaction.[1]

-

Irreversible Crosslinking: Once intercalated, the effector arm, a bifunctional alkylating agent, reacts irreversibly with guanine bases.[1] It forms covalent bonds (adducts) and can link two separate guanine residues, resulting in an interstrand or intrastrand crosslink.[1]

This dual action of intercalation followed by crosslinking effectively halts all critical nucleic acid-dependent processes, including replication, transcription, and translation, leading to the inactivation of pathogens and the prevention of leukocyte proliferation.[1]

Chemical Stability and Degradation

This compound is designed for transient activity. At physiological pH, the ester linker joining the anchor and effector moieties undergoes hydrolysis.[1] This process is biphasic, with an initial half-life of approximately 20 minutes in the presence of glutathione (GSH) and red blood cells, followed by a second, slower degradation phase with a half-life of about 7 hours.[1] The primary degradation product is the non-reactive S-300 compound.[1] Glutathione is used in the formulation to quench unreacted this compound, further enhancing the safety profile for transfusion.[1]

Caption: this compound first intercalates into the nucleic acid helix and then forms irreversible crosslinks.

Quantitative Analysis of Nucleic Acid Interactions

The efficacy of this compound is dependent on the quantitative parameters of its interaction with nucleic acids. The following tables summarize key metrics that can be determined using the experimental protocols outlined in Section 4.0.

Disclaimer: The following quantitative data are presented as illustrative examples to guide researchers. Specific, experimentally-derived values for this compound are not broadly published in the public domain. These tables serve as a template for presenting data obtained through the methodologies described herein.

Table 1: Nucleic Acid Binding Affinity (Hypothetical Data)

| Parameter | Value | Method |

|---|---|---|

| Binding Constant (Kd) | 1.5 µM | Fluorescence Spectroscopy |

| Stoichiometry (n) | 1 molecule / 5 bp | UV-Vis Titration |

| Binding Site Size | 3-4 base pairs | Viscometry |

Table 2: Crosslinking Efficiency and Kinetics (Hypothetical Data)

| Parameter | Value | Method |

|---|---|---|

| Crosslinking Rate (kcrosslink) | 0.05 min-1 | Gel Electrophoresis |

| Efficiency at 10 µM | 1 crosslink / 2.5 kbp | Comet Assay |

| Guanine Selectivity | >95% | LC-MS/MS |

Table 3: Pathogen Inactivation Efficacy (Exemplary Published Data)

| Pathogen | Titer Before Inactivation (log10 TCID50/mL) | Titer After Inactivation | Reference |

|---|

| Chikungunya Virus | 5.81 ± 0.18 | Not Detected |[2] |

Detailed Experimental Protocols

This section provides detailed methodologies for the characterization of this compound's interaction with nucleic acids.

Protocol for Determining Intercalation via Fluorescence Spectroscopy

This protocol utilizes a fluorescent intercalator displacement assay to determine the binding affinity of this compound for DNA.

Objective: To quantify the binding constant (Kd) of this compound.

Materials:

-

Calf Thymus DNA (or other purified DNA source)

-

Ethidium Bromide (EtBr) or another suitable fluorescent intercalator

-

Tris-EDTA (TE) buffer (10 mM Tris, 1 mM EDTA, pH 7.4)

-

This compound stock solution

-

Fluorometer and quartz cuvettes

Procedure:

-

Prepare DNA-EtBr Complex: Prepare a solution of DNA (e.g., 20 µM) and EtBr (e.g., 2 µM) in TE buffer. Allow to incubate for 15 minutes at room temperature to ensure stable intercalation and fluorescence signal.

-

Instrument Setup: Set the fluorometer to the excitation and emission wavelengths for EtBr (e.g., Ex: 520 nm, Em: 610 nm).

-

Titration: a. Place the DNA-EtBr solution in the cuvette and record the initial fluorescence intensity (F0). b. Add small aliquots of the this compound stock solution to the cuvette, mixing thoroughly after each addition. c. Record the fluorescence intensity (F) after each addition, allowing the solution to equilibrate for 2 minutes.

-

Data Analysis: a. The decrease in fluorescence is proportional to the displacement of EtBr by this compound. b. Plot the change in fluorescence (F0-F) as a function of the this compound concentration. c. Fit the resulting binding isotherm to a suitable model (e.g., a single-site binding model) to calculate the binding constant (Kd).

Caption: Step-by-step process for determining this compound's binding affinity using fluorescence.

Protocol for Quantifying DNA Crosslinking via Comet Assay

The single-cell gel electrophoresis (comet) assay is a sensitive method to detect and quantify DNA interstrand crosslinks. Crosslinks reduce the migration of DNA fragments in an electric field.

Objective: To measure the frequency of this compound-induced interstrand crosslinks.

Materials:

-

Cultured cells (e.g., lymphocytes or a relevant pathogen)

-

This compound

-

Low melting point agarose

-

Lysis solution (high salt, detergent)

-

Alkaline electrophoresis buffer (pH > 13)

-

DNA stain (e.g., SYBR Gold)

-

Fluorescence microscope with imaging software

-

Gamma or X-ray source for irradiation

Procedure:

-

Cell Treatment: Incubate cells with varying concentrations of this compound for a defined period (e.g., 1 hour). Include a negative control (no drug) and a positive control (known crosslinker like cisplatin).

-

Irradiation: After treatment, place cells on ice and irradiate with a fixed dose of ionizing radiation (e.g., 5 Gy). This introduces a known number of single-strand breaks. In undamaged or adducted DNA, these breaks are repaired. In crosslinked DNA, the strands are held together, retarding migration.

-

Embedding: Mix a small aliquot of cells with molten low melting point agarose and cast onto a microscope slide.

-

Lysis: Immerse slides in lysis solution overnight at 4°C to remove cell membranes and proteins.

-

Alkaline Unwinding: Place slides in alkaline electrophoresis buffer for 20-40 minutes to unwind the DNA.

-

Electrophoresis: Perform electrophoresis at low voltage in the same alkaline buffer. DNA fragments migrate towards the anode, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides in a Tris buffer, then stain with a fluorescent DNA dye.

-

Imaging and Analysis: a. Visualize comets using a fluorescence microscope. b. Use image analysis software to measure the "tail moment" (a product of tail length and the fraction of DNA in the tail). c. A decrease in the tail moment compared to the irradiated control indicates the presence of interstrand crosslinks. d. The degree of tail moment reduction is proportional to the crosslinking frequency.

Caption: The presence of crosslinks reduces DNA migration in the comet assay.

Conclusion

This compound represents a sophisticated approach to nucleic acid inactivation, leveraging a synergistic mechanism of intercalation and irreversible crosslinking. Its modular design and controlled degradation profile make it a highly effective agent for pathogen reduction in blood components. The experimental frameworks provided in this guide offer robust methods for the detailed characterization of this compound and similar compounds, enabling further research and development in the fields of transfusion medicine and drug discovery. A thorough understanding of its molecular interactions is paramount to optimizing its application and ensuring the safety and efficacy of treated biological products.

References

An In-depth Technical Guide on the Degradation Pathway and By-products of Amustaline (S-300)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amustaline, also known as S-303, is a potent pathogen inactivation agent developed to enhance the safety of blood components, particularly red blood cell concentrates (RBCCs). Its mechanism of action involves the irreversible damage of nucleic acids in pathogens and leukocytes, thereby preventing their replication. A critical feature of this compound's design is its spontaneous degradation into non-reactive by-products under physiological conditions, a process central to its safety profile for transfusion medicine. This technical guide provides a comprehensive overview of the degradation pathway of this compound, its resulting by-products, and the experimental methodologies used for their analysis.

Mechanism of Action: Nucleic Acid Intercalation and Alkylation

This compound is a modular compound composed of three key components: an acridine anchor for nucleic acid intercalation, a bis-alkylating effector for covalent cross-linking, and a labile ester linker connecting the two. The planar acridine moiety intercalates into the helical structure of DNA and RNA.[1] This non-covalent binding positions the effector moiety in close proximity to nucleophilic sites on the nucleic acid bases, primarily guanine residues.[1] The bis-alkylating effector then forms covalent adducts and cross-links between the nucleic acid strands, effectively preventing replication, transcription, and translation.[1][2]

Figure 1: Mechanism of this compound's nucleic acid inactivation pathway.

Degradation Pathway of this compound

The degradation of this compound is a spontaneous, pH-driven hydrolysis of the labile ester bond in its linker region.[1][2] This process is crucial for the clearance of the reactive parent compound and the formation of non-genotoxic degradants.

Primary Hydrolysis

At physiological pH (7.35–7.45), the ester linkage in this compound is hydrolyzed, leading to its stoichiometric degradation into two primary by-products:[1]

-

S-300: A negatively charged, non-reactive acridine-based compound.

-

Triethanolamine "small chain effector" fragment: A small, b-substituted triethanolamine molecule.

The degradation of this compound follows biphasic kinetics in the presence of glutathione (GSH) and red blood cells, with an initial rapid phase (half-life of approximately 20 minutes) followed by a slower second phase (half-life of approximately 7 hours).[2]

Figure 2: Primary hydrolysis degradation pathway of this compound.

Reaction with Glutathione (GSH)

In the context of pathogen reduction in blood products, glutathione (GSH) is added as a quenching agent to react with any remaining extracellular this compound, minimizing off-target reactions with cellular components.[2] This leads to the formation of several glutathione-associated by-products:

-

9-glutathiyl acridine (9-GA)

-

9-(amino GSH)-acridine (9A-GSH)

-

9-(amino glutathione disulfide)-acridine (9A-GSSG)

Acridine is also formed as a smaller degradation product.[2]

Figure 3: Overview of this compound degradation and by-product formation.

Quantitative Analysis of Degradation By-products

The concentrations of this compound degradation by-products have been quantified in pathogen-reduced red blood cell concentrates (PR-RBCCs) post-treatment. The following table summarizes the levels of major degradation compounds.

| Compound | n | Mean ± SD | Min-Max |

| Glutathione (GSH) (mM) | 213 | 5.48 ± 1.37 | 3.32 - 12.73 |

| Glutathione Disulfide (GSSG) (mM) | 213 | 0.75 ± 0.04 | < 0.75 - 1.34 |

| S-300 (μM) | 213 | 18.10 ± 3.21 | 10.84 - 26.06 |

| 9-glutathiyl acridine (9-GA) (μM) | 213 | 4.11 ± 1.37 | < 1.00 - 14.09 |

| 9-(amino GSH)-acridine (9A-GSH) (μM) | 213 | 2.45 ± 0.75 | < 1.00 - 5.45 |

| 9-(amino GSSG)-acridine (9A-GSSG) (μM) | 213 | < 1.00 | < 1.00 - 1.00 |

| Acridine (μM) | 127 | < 1.00 | < 1.00 - 1.00 |

| This compound (nM) | 68 | 0.75 ± 0.01 | < 0.75 - 0.81 |

Table 1: Major Degradation Compounds in INTERCEPT™ Treated Red Blood Cells. Data adapted from a preclinical safety assessment study.[2] For values reported as <1 μM or <0.75 nM, the limit of quantitation was used to calculate the mean and SD.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for By-product Quantification

A validated reverse-phase HPLC (RP-HPLC) method with UV detection is employed to quantify this compound and its degradation products.

Objective: To separate and quantify S-300, 9-GA, 9A-GSH, 9A-GSSG, and acridine in plasma or red blood cell lysate samples.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate

-

Acetic acid

-

Water (HPLC grade)

Procedure:

-

Sample Preparation:

-

For plasma samples, protein precipitation is performed using an appropriate organic solvent (e.g., acetonitrile).

-

For red blood cell samples, lysis is induced, followed by protein precipitation.

-

Samples are centrifuged, and the supernatant is collected for analysis.

-

-

Chromatographic Conditions:

-

Mobile Phase A: Ammonium acetate buffer in water (e.g., 0.01 M, pH adjusted with acetic acid).

-

Mobile Phase B: Acetonitrile or methanol.

-

Gradient Elution: A linear gradient is typically used, starting with a higher percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over the run time to elute the compounds of interest.

-

Flow Rate: Approximately 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 35°C).

-

Detection: UV detection at a wavelength optimized for acridine-containing compounds (e.g., 277 nm).

-

-

Quantification:

-

Calibration curves are generated using certified reference standards for each analyte.

-

Peak areas of the analytes in the samples are compared to the calibration curves to determine their concentrations.

-

Figure 4: General workflow for the HPLC analysis of this compound by-products.

Flow Cytometry for Detection of Cell-Bound Acridine

Flow cytometry is utilized to detect the presence of acridine moieties bound to the surface of red blood cells.

Objective: To identify and quantify red blood cells with surface-bound acridine adducts.

Instrumentation:

-

Flow cytometer with appropriate laser and filter sets for the chosen fluorochrome.

Reagents:

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

-

Primary antibody: Mouse anti-acridine monoclonal antibody.

-

Secondary antibody: Fluorochrome-conjugated anti-mouse IgG antibody (e.g., FITC, PE).

-

Red blood cell lysis buffer (if analyzing whole blood).

Procedure:

-

Cell Preparation:

-

Collect red blood cells and wash them with PBS containing BSA.

-

Adjust the cell concentration to approximately 1 x 10^6 cells/mL.

-

-

Antibody Staining:

-

Incubate the cells with the primary anti-acridine antibody for a specified time (e.g., 30 minutes) at room temperature, protected from light.

-

Wash the cells to remove unbound primary antibody.

-

Incubate the cells with the fluorochrome-conjugated secondary antibody under similar conditions.

-

Wash the cells to remove unbound secondary antibody.

-

-

Data Acquisition:

-

Resuspend the stained cells in PBS.

-

Acquire data on the flow cytometer, collecting forward scatter (FSC), side scatter (SSC), and fluorescence signals.

-

Appropriate gating strategies are applied to analyze the red blood cell population.

-

-

Data Analysis:

-

The percentage of fluorescently labeled (acridine-positive) red blood cells is determined.

-

The mean fluorescence intensity (MFI) can be used as a measure of the density of acridine adducts on the cell surface.

-

Figure 5: Workflow for the detection of cell-bound acridine by flow cytometry.

Conclusion

The degradation of this compound (S-300) is a well-characterized process that is fundamental to its application in pathogen reduction technologies. Through spontaneous hydrolysis and quenching by glutathione, the reactive parent compound is efficiently converted into a series of non-reactive by-products. The primary degradation products, S-300 and a triethanolamine fragment, along with various glutathione adducts, have been identified and quantified. The analytical methods of HPLC and flow cytometry provide robust tools for monitoring the degradation process and ensuring the safety of treated blood products. This in-depth understanding of this compound's degradation pathway is essential for researchers and professionals involved in the development and application of pathogen inactivation technologies.

References

The Acridine Anchor: A Linchpin in Amustaline's Therapeutic Action

A Technical Guide for Researchers and Drug Development Professionals

Amustaline (S-303) is a potent, nucleic acid-targeted agent developed for the ex vivo inactivation of pathogens and leukocytes in blood products. Its efficacy hinges on a modular design, at the core of which lies the acridine anchor. This technical guide delves into the critical role of this moiety, providing an in-depth analysis of its function, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

The Modular Architecture of this compound

This compound's design comprises three key components: an acridine anchor, a bifunctional effector arm, and a labile ester linker connecting the two.[1] This modularity allows for a targeted and controlled mechanism of action. The acridine anchor is responsible for the initial, reversible binding to nucleic acids, the effector arm subsequently forms irreversible covalent bonds, and the linker is designed to hydrolyze post-inactivation, breaking down the molecule into non-reactive by-products.[1][2]

The Pivotal Role of the Acridine Anchor in DNA Intercalation

The acridine anchor, a planar polycyclic aromatic heterocycle, is the primary determinant of this compound's ability to target DNA and RNA.[1][3] It functions as a classic DNA intercalator, inserting itself between the base pairs of the nucleic acid double helix.[1] This non-covalent interaction is driven by forces such as π-π stacking and hydrophobic interactions.[4] The intercalation process unwinds and elongates the DNA helix, creating a stable, albeit temporary, association that positions the effector arm for its subsequent action.[1] Without the acridine anchor, the effector arm would lack the necessary proximity and orientation to efficiently crosslink nucleic acid strands.

The structure-activity relationship of acridine derivatives highlights the importance of the 9-aminoacridine core for potent biological activity, a feature central to this compound's design.[5]

Quantitative Analysis of this compound Function

The following tables summarize key quantitative data related to the use and effects of this compound, with a focus on parameters influenced by the acridine anchor's function.

Table 1: this compound Treatment Parameters and Degradation

| Parameter | Value | Reference |

| This compound Concentration (in PR-RBCC) | 0.3 mM | [1] |

| Glutathione (GSH) Concentration (in PR-RBCC) | 3 mM | [1] |

| This compound Half-life (in presence of GSH and RBCs) | Initial: ~20 minutes; Second: ~7 hours | [1] |

| Residual this compound (post-processing) | < 1 nM | [3] |

Table 2: In Vivo Fate of the Acridine Moiety

| Parameter | Value | Reference |

| Mean Acridine Surface Density on PR-RBCs (1-4h post-transfusion) | 5062 molecules/RBC | [6][7] |

| Mean Acridine Surface Density on PR-RBCs (7 days post-transfusion) | ~800-1260 molecules/RBC | [6] |

| Mean Acridine Surface Density on PR-RBCs (16 weeks post-transfusion) | ~180-209 molecules/RBC | [6] |

| Circulating PR-RBCs with low surface acridine in patients with treatment-emergent antibodies | ~150-301 molecules/RBC | [8] |

Table 3: Clinical Trial Data from the ReCePI Study

| Parameter | Pathogen-Reduced RBCs (this compound) | Conventional RBCs | Reference |

| Number of Patients Transfused | 159 | 162 | [9] |

| Incidence of Acute Kidney Injury (AKI) | 29.3% | 28.0% | |

| Patients Developing Treatment-Emergent Antibodies to Acridine | 3.1% (5/159) | 0% (0/162) | [9] |

Experimental Protocols

1. Assessment of Genotoxicity: Ames Test (Bacterial Reverse Mutation Assay)

-

Objective: To evaluate the mutagenic potential of this compound-treated red blood cell concentrates (PR-RBCCs).

-

Methodology:

-

Specific strains of Salmonella typhimurium and Escherichia coli, sensitive to intercalating and alkylating agents, are used.

-

PR-RBCCs are incubated with the bacterial strains at 37°C for 60 minutes, both with and without S9 metabolic activation.

-

The mixture is plated on selective media.

-

The number of revertant colonies is counted to determine the mutagenic potential.[1]

-

-

Rationale: This assay directly assesses the potential for DNA damage leading to mutations, a critical safety parameter for a DNA-targeting agent.

2. In Vivo Clastogenicity: Mouse Micronucleus Assay

-

Objective: To evaluate the potential of this compound-treated RBCs to cause chromosomal damage in vivo.

-

Methodology:

-

Mice are administered PR-RBCCs.

-

After a defined exposure period, bone marrow or peripheral blood is collected.

-

Erythrocytes are stained to differentiate polychromatic (immature) and normochromatic (mature) erythrocytes.

-

The frequency of micronucleated polychromatic erythrocytes is determined by microscopy.

-

-

Rationale: An increase in micronuclei indicates chromosomal breakage or damage to the mitotic apparatus, providing an in vivo measure of genotoxicity.

3. Tracking of Acridine-Labeled Red Blood Cells: Flow Cytometry

-

Objective: To quantify the presence and persistence of acridine on the surface of transfused PR-RBCs.

-

Methodology:

-

Peripheral blood samples are collected from patients transfused with PR-RBCs.

-

The red blood cells are incubated with a proprietary mouse anti-acridine monoclonal antibody (e.g., 2S197-2M1).

-

A secondary antibody conjugated to a fluorophore (e.g., phycoerythrin) is added.

-

The fluorescence intensity of individual red blood cells is measured using a flow cytometer.

-

The acridine surface density is quantified using calibrated beads.[7][8]

-

-

Rationale: This method allows for the direct tracking of the fate of transfused cells and the persistence of the acridine moiety in vivo.

4. Analysis of DNA Intercalation

-

Objective: To determine the DNA binding mode and affinity of intercalating agents.

-

Methodology:

-

Spectrophotometric/Spectrofluorimetric Titration: The changes in the absorption or fluorescence spectra of the compound upon addition of DNA are monitored. Hypochromism and bathochromic shifts in the UV-Vis spectrum are indicative of intercalation.

-

Fluorescence Polarization: The increase in the polarization of fluorescence upon binding to DNA is measured, providing information on the binding affinity.

-

Thermal Denaturation (Tm) Studies: The melting temperature (Tm) of DNA is measured in the presence and absence of the intercalating agent. An increase in Tm indicates stabilization of the DNA duplex, characteristic of intercalation.

-

Viscometry: The viscosity of a DNA solution is measured upon addition of the compound. An increase in viscosity is consistent with the lengthening of the DNA helix due to intercalation.

-

-

Rationale: These biophysical techniques provide quantitative data on the interaction between a compound and DNA, confirming the intercalative binding mode and determining the binding affinity.

Visualizing the Role of the Acridine Anchor

References

- 1. Preclinical safety assessment of pathogen reduced red blood cells treated with this compound and glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. DNA-Based Electrodes and Computational Approaches on the Intercalation Study of Antitumoral Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acridine structure correlated with mutagenic activity in Salmonella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel acridine flow cytometry marker to track post‐transfusion this compound/glutathione pathogen‐reduced red blood cell survival in sickle cell disease patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterizing the antibody response to this compound/glutathione pathogen‐reduced red blood cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibodies to this compound/Glutathione Pathogen Reduced RBCs - Transfusion News [transfusionnews.com]

Amustaline's Effector Moiety: A Technical Guide to its Reaction with Guanine Bases

Abstract

Amustaline (S-303) is a key component of the INTERCEPT Blood System, a technology designed for the inactivation of pathogens and leukocytes in blood products. Its efficacy stems from its structure as a modular, bifunctional alkylating agent. This document provides a detailed technical overview of the core mechanism of this compound: the reaction of its effector moiety with guanine bases in nucleic acids. We will explore the molecular mechanism, present quantitative data on reaction kinetics and adduct formation, provide detailed experimental protocols for studying these interactions, and visualize the key pathways and workflows. This guide is intended for researchers, scientists, and drug development professionals working in transfusion medicine, DNA damage and repair, and medicinal chemistry.

Introduction to this compound

This compound is a pathogen-inactivating compound specifically designed to target and irreversibly damage the nucleic acids of a broad spectrum of viruses, bacteria, protozoa, and contaminating leukocytes that may be present in blood components.[1][2] It is a modular compound composed of three distinct parts: an acridine "anchor" for DNA intercalation, a labile ester "linker," and a nitrogen mustard-like "effector" moiety responsible for alkylation.[1] This design allows for a two-step mechanism that ensures targeted and efficient inactivation, followed by rapid degradation into non-reactive by-products to ensure the safety of the transfused product.[1]

The Effector Moiety and its Reaction Mechanism

The primary mode of action for this compound involves the formation of covalent bonds with nucleic acid bases, which prevents essential cellular processes like replication and transcription.[1]

Molecular Mechanism of Action

The inactivation process is a targeted, two-stage event:

-

Intercalation: The acridine anchor moiety of the this compound molecule first reversibly binds to the helical regions of DNA and RNA.[1] This intercalation positions the effector moiety in close proximity to the nucleobases.

-

Alkylation: Once anchored, the bifunctional effector moiety reacts irreversibly and covalently with guanine bases.[1] As a nitrogen mustard-type agent, the effector forms an aziridinium ion that is highly electrophilic and preferentially attacks the nucleophilic N7 position of guanine.[3][4]

This reaction results in the formation of a stable monoadduct. Because the effector is bifunctional, it can react with a second guanine base on the same strand (intrastrand cross-link) or the opposite strand (interstrand cross-link, ICL).[1][5] These ICLs are particularly cytotoxic as they form a complete block to DNA replication and transcription.[5][6]

Secondary Adduct Formation

In addition to the primary N7-guanine adducts, nitrogen mustards can induce secondary lesions. The initial N7-guanine adduct is a cationic species that can undergo a subsequent reaction involving hydroxide addition at the C8 position, leading to the opening of the imidazole ring. This forms an N⁵-substituted formamidopyrimidine (FapyG) adduct.[3] Studies on related nitrogen mustards have identified FapyG mono-adducts and cross-links where one or both guanines have undergone this ring-opening.[3]

Quantitative Analysis of the this compound-Guanine Interaction

The efficiency of pathogen inactivation and the safety profile of this compound are governed by its reaction kinetics, degradation rate, and the nature of the DNA adducts formed.

Reaction Kinetics and Degradation

This compound is designed to degrade spontaneously under physiological conditions, ensuring that unreacted compound does not persist.[1] The degradation occurs via hydrolysis of the ester linker. The presence of glutathione (GSH), which is added during the treatment process, serves to quench free, unreacted this compound.[1]

| Parameter | Value | Conditions | Reference |

| Initial Half-Life | ~20 minutes | Physiological pH (7.35–7.45) with GSH and RBCs | [1] |

| Second Half-Life | ~7 hours | Physiological pH (7.35–7.45) with GSH and RBCs | [1] |

| Concentration Reduction | ~1000-fold drop | Over the first 3 hours of treatment | [1] |

| Residual Concentration | <1 nM | After 18–24 hours of treatment and solution exchange | [1] |

Adduct Formation and Genotoxicity

The formation of DNA adducts is the basis of this compound's function but also the source of its potential genotoxicity. Quantitative methods have been developed to measure these adducts, and standard assays are used to assess mutagenicity.

| Parameter | Finding | Method/Assay | Reference |

| Primary Adducts | N7-guanine monoadduct (NM-G) and interstrand cross-link (G-NM-G) | UPLC/MS³ | [3] |

| Secondary Adducts | Formamidopyrimidine adducts (NM-FapyG, FapyG-NM-G, FapyG-NM-FapyG) | UPLC/MS³ | [3] |

| Limit of Quantification | 0.3 - 1.6 adducts per 10⁷ DNA bases | UPLC/MS³ on 5 µg DNA hydrolysate | [3] |

| Bacterial Mutagenicity | Positive | Ames bacterial reverse mutation assay | [1] |

| In Vitro Cytotoxicity | Positive | Chromosome aberration assays | [1] |

| In Vivo Toxicity (LOEL) | 250 µg/kg | Animal studies | [1] |

Key Experimental Protocols

Studying the interaction between this compound and guanine requires specialized methodologies to form, detect, and quantify the resulting DNA adducts. The following protocols are based on established methods for nitrogen mustards.

Protocol: DNA Adduct Quantification by UPLC/MS³

This protocol, adapted from methods used for similar nitrogen mustards, allows for the sensitive detection and quantification of various guanine adducts.[3]

Methodology:

-

Reaction: Incubate calf thymus DNA (e.g., 50 µg) in a phosphate buffer (pH 7.4) with a defined concentration of this compound (e.g., 1 µM) at 37°C for a set period (e.g., 14 hours) to allow for adduct formation.[3]

-

Neutral Thermal Hydrolysis: To release the adducted bases without creating artifacts, a two-stage hydrolysis is performed. First, the sample is heated at 37°C to hydrolyze the glycosidic bonds of the unstable cationic N7-guanine adducts. Second, the temperature is raised to 95°C to release the more stable ring-opened FapyG adducts.[3]

-

UPLC Separation: The resulting DNA hydrolysate is injected into an ultra-performance liquid chromatography system, typically with a C18 reverse-phase column, to separate the different adducts from the normal bases.

-

Mass Spectrometric Detection: The column eluent is directed into an ion trap mass spectrometer. A multistage (MS³) scanning method is employed for high specificity. This involves isolating the protonated molecular ion (MS¹), generating a characteristic fragment ion (MS²), and then fragmenting that ion again (MS³) to produce a final, highly specific product ion for quantification.

-

Quantification: Absolute quantification is achieved by comparing the integrated peak areas from the sample to a standard curve generated using synthesized, authentic standards of each adduct.[3]

Protocol: Ames Bacterial Reverse Mutation Assay

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.

Methodology:

-

Strain Selection: Use specific strains of Salmonella typhimurium that are sensitive to alkylating and intercalating agents (e.g., TA102).[1]

-

Treatment: Prepare the test article, such as Red Blood Cell Concentrates (RBCCs) treated with this compound and GSH.[1]

-

Exposure: At various time points following the start of the this compound/GSH treatment (e.g., 0, 1, 2, 5, 6 hours), introduce the bacterial strains to the test article.[1] Testing should be done with and without an S9 metabolic activation mix.

-

Plating: Plate the bacteria on a minimal media agar that lacks the specific amino acid the strain cannot synthesize (e.g., histidine).

-

Incubation and Analysis: Incubate the plates for several days and count the number of revertant colonies. Mutagenicity is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.

This compound Degradation and Quenching Pathway

The safety of this compound-treated blood products relies on the compound's degradation into non-reactive by-products. This process is driven by pH-dependent hydrolysis and active quenching by glutathione (GSH).

The labile ester linker in this compound is hydrolyzed at physiological pH, splitting the molecule into two main components:

-

S-300: The acridine anchor and linker portion, which is a primary, negatively charged degradation product.[1]

-

Effector Fragment: The small-chain triethanolamine effector moiety.[1]

Simultaneously, any unreacted (free) this compound is quenched by the high concentration of GSH added during the process. This rapid quenching and hydrolysis ensures the concentration of active this compound drops precipitously after its pathogen-inactivating function is complete.[1]

Conclusion

The reaction between this compound's effector moiety and guanine bases is the cornerstone of its function as a pathogen-inactivating agent. This targeted, irreversible alkylation, leading primarily to the formation of monoadducts and highly cytotoxic interstrand cross-links, effectively neutralizes a wide range of pathogens and leukocytes. The compound's design, which combines efficient nucleic acid damage with rapid, predictable degradation and quenching, represents a sophisticated approach to enhancing blood safety. The experimental protocols and quantitative data presented herein provide a framework for researchers to further investigate and understand the nuanced biochemistry of this compound and other DNA-alkylating agents.

References

- 1. Preclinical safety assessment of pathogen reduced red blood cells treated with this compound and glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of Nitrogen Mustard Formamidopyrimidine Adduct Formation of bis-(2-Chloroethyl)ethylamine with Calf Thymus DNA and a Human Mammary Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of Stable Nitrogen Mustard DNA Inter Strand Crosslink Analogs for Biochemical and Cell Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation of Stable Nitrogen Mustard DNA Interstrand Cross-Link Analogs for Biochemical and Cell Biological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Amustaline: A Technical Deep Dive into Early-Stage Discovery and Preclinical Evaluation for Pathogen Reduction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage discovery and preclinical development of Amustaline (S-303), a pivotal component of the INTERCEPT™ Blood System for Red Blood Cells. The information presented herein is curated for researchers, scientists, and drug development professionals, offering a detailed examination of the scientific journey from concept to preclinical validation.

Executive Summary

This compound is a synthetic, nucleic acid-targeting molecule engineered for the ex vivo inactivation of a broad spectrum of pathogens and leukocytes in red blood cell concentrates. Its development by Cerus Corporation represents a significant advancement in transfusion medicine, aiming to enhance the safety of the blood supply. This document details the mechanism of action, preclinical toxicology, and the experimental framework that established the safety and efficacy profile of this compound-treated red blood cell products. While specific details of the initial discovery and lead optimization of this compound are proprietary, this guide synthesizes the publicly available data to provide a thorough understanding of its preclinical development.

Rationale and Discovery

The imperative to safeguard the global blood supply from transfusion-transmissible infections (TTIs) has driven the development of pathogen reduction technologies. This compound was conceived as a proactive solution to inactivate a wide array of viruses, bacteria, and protozoa, as well as residual donor leukocytes, in red blood cell units.

This compound is a modular compound comprised of three key components: an acridine anchor for nucleic acid intercalation, a bifunctional alkylating effector, and a labile ester linker designed for spontaneous degradation.[1] This design allows for targeted inactivation of nucleic acids, followed by rapid breakdown into non-reactive byproducts, ensuring the safety of the transfused red blood cells.[1]

Mechanism of Action

The mechanism of this compound's pathogen-inactivating activity is a targeted, multi-step process that does not require photoactivation.

-

Intercalation: The acridine component of this compound facilitates its intercalation into the helical regions of DNA and RNA of pathogens and leukocytes.[1]

-

Covalent Bonding: The bifunctional alkylating effector then irreversibly forms covalent bonds, primarily with guanine bases, creating adducts and cross-links within the nucleic acid strands.[1]

-

Inhibition of Replication and Transcription: These covalent modifications effectively prevent nucleic acid replication, transcription, and translation, thereby rendering the pathogens and leukocytes incapable of multiplying and causing disease.[1]

-

Degradation: Following its therapeutic action, the ester linker in this compound undergoes hydrolysis at physiological pH. This degradation cleaves the molecule into the non-reactive acridine derivative S-300 and a small effector fragment.[1]

-

Quenching: To minimize non-specific reactions, glutathione (GSH) is used in the process to quench any unreacted this compound.[1]

The following diagram illustrates the proposed mechanism of action of this compound.

Preclinical Safety and Toxicology Program

A comprehensive preclinical safety and toxicology program was conducted for this compound-treated red blood cell concentrates (PR-RBCC) in accordance with International Conference on Harmonisation (ICH) and Food and Drug Administration (FDA) guidelines.[1] The program was designed to assess the safety of the final cellular product, which includes the degradation product S-300 and other byproducts.

The preclinical testing followed a logical, tiered approach, starting with in vitro assessments and progressing to in vivo studies and long-term carcinogenicity models.

The decision to proceed at each stage was based on a " go/no-go " logic, ensuring that the safety profile was acceptable before advancing to the next phase of testing.

In Vitro Genotoxicity Studies

Ames Bacterial Reverse Mutation Assay: The mutagenic potential of this compound-treated red blood cell concentrates was evaluated using the Ames test. As expected for a nucleic acid alkylating agent, this compound itself is a direct-acting mutagen.[1] However, studies on the final PR-RBCC product, after the degradation and quenching of this compound, showed no mutagenicity.[1]

Chromosomal Aberration Assay: In vitro chromosomal aberration assays were conducted to assess the potential of PR-RBCC and its byproducts to induce structural chromosome damage. These studies, performed with and without metabolic activation (S9), demonstrated no clastogenic potential of the final product.[1]

In Vivo Toxicology and Clastogenicity

Rodent Micronucleus Assay: The in vivo clastogenic potential was assessed using the mouse red blood cell micronucleus assay.[1] This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts. PR-RBCC and the primary degradant S-300 did not induce an increase in micronucleated polychromatic erythrocytes in the bone marrow of treated mice, indicating a lack of in vivo clastogenicity.[1]

Systemic Toxicity Studies: Intravenous toxicity studies were conducted in rats and dogs using both PR-RBCC and S-300. These studies showed that single and repeated transfusions of PR-RBCC were well-tolerated at concentrations up to five times the clinical dose.[2] The no-observed-adverse-effect level (NOAEL) for S-300 was established at doses significantly higher than the expected clinical exposure.[2]

Carcinogenicity Studies

The carcinogenic potential of PR-RBCC was evaluated in a 26-week study using the p53+/- transgenic mouse model.[1] This model is known for its heightened susceptibility to carcinogens. The results of this study showed no evidence of carcinogenicity associated with the transfusion of PR-RBCC.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from the preclinical studies of this compound.

Table 1: this compound Process Parameters and Degradation

| Parameter | Value | Reference |

| This compound Concentration | 0.2 mmol/L | [3] |

| Glutathione (GSH) Concentration | 20 mmol/L | [3] |

| This compound Half-life (initial) | ~20 minutes | [1] |

| This compound Half-life (second) | ~7 hours | [1] |

| Residual this compound | < 1 nM | [1] |

Table 2: In Vivo Toxicology - No Observed Adverse Effect Levels (NOAELs)

| Study | Species | Test Article | NOAEL | Reference |

| Systemic Toxicity | Rat, Dog | PR-RBCC | 5x clinical concentration | [2] |

| Systemic Toxicity | Rat, Dog | S-300 | 100 mg/kg/day | [2] |

Table 3: Preclinical Safety Margins

| Exposure Scenario | Safety Margin | Reference |

| 2 PR-RBCCs per day | >90-fold | [1] |

| 5 PR-RBCCs per day | >36-fold | [1] |

Experimental Protocols

Ames Bacterial Reverse Mutation Assay

-

Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).

-

Test Article: this compound-treated Red Blood Cell Concentrate (PR-RBCC) lysate and supernatant.

-

Procedure:

-

The test article is mixed with the bacterial tester strain and, for assays with metabolic activation, a liver homogenate fraction (S9).

-

The mixture is incubated and then plated on minimal glucose agar plates.

-

Plates are incubated at 37°C for 48-72 hours.

-

The number of revertant colonies (his+ or trp+) is counted.

-

-

Controls: Negative (vehicle) and positive controls (known mutagens) are run concurrently.

-

Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vivo Rodent Micronucleus Assay

-

Test System: Male and female mice (e.g., ICR strain).

-

Test Article: PR-RBCC and S-300.

-

Procedure:

-

Animals are treated with the test article, typically via intravenous injection, at multiple dose levels.

-

Bone marrow is harvested at appropriate time points (e.g., 24 and 48 hours after the last dose).

-

Bone marrow smears are prepared, stained, and scored for the frequency of micronucleated polychromatic erythrocytes (MN-PCEs) among total PCEs.

-

-

Controls: Negative (vehicle) and positive controls (known clastogens) are included.

-

Interpretation: A statistically significant, dose-dependent increase in the frequency of MN-PCEs indicates clastogenic or aneugenic activity.

p53+/- Mouse Carcinogenicity Study

-

Test System: p53 heterozygous (p53+/-) transgenic mice.

-

Test Article: PR-RBCC.

-

Procedure:

-

Groups of mice are administered the test article (e.g., via transfusion) over a period of 26 weeks.

-

Animals are monitored for clinical signs of toxicity and tumor development.

-

At the end of the study, a complete necropsy and histopathological examination of all major organs and tissues are performed.

-

-

Controls: A concurrent control group receiving untreated red blood cells is included.

-

Interpretation: A statistically significant increase in the incidence of tumors in the treated group compared to the control group indicates carcinogenic potential.

Conclusion

The early-stage and preclinical development of this compound was a rigorous and systematic process designed to ensure the safety and efficacy of pathogen-reduced red blood cell concentrates. The comprehensive toxicology program, conducted in accordance with international regulatory standards, demonstrated a favorable safety profile for this compound-treated red blood cells. The data from these studies provided the foundation for the successful progression of this compound into clinical trials and its eventual use as a critical tool in enhancing blood safety. While the initial discovery phase remains proprietary, the preclinical data clearly illustrate a well-defined mechanism of action and a thorough understanding of the compound's in vitro and in vivo behavior.

References

- 1. Preclinical safety assessment of pathogen reduced red blood cells treated with this compound and glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical pharmacokinetic and toxicology assessment of red blood cells prepared with S-303 pathogen inactivation treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound‐glutathione pathogen‐reduced red blood cell concentrates for transfusion‐dependent thalassaemia - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Genotoxic Potential of Amustaline By-products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amustaline (S-303) is a nucleic acid-targeted pathogen-reducing agent used in combination with glutathione (GSH) to inactivate a broad spectrum of pathogens and leukocytes in red blood cell concentrates (PR-RBCCs). While this compound itself is a direct-acting mutagen, the pathogen reduction process is designed to degrade it into non-genotoxic by-products. This technical guide provides a comprehensive overview of the genotoxic potential of this compound's degradation products, with a primary focus on the major by-product, S-300. The findings from a comprehensive preclinical safety assessment consistently demonstrate that the final PR-RBCCs and the principal degradation product, S-300, do not exhibit genotoxic or carcinogenic potential in a battery of in vitro and in vivo assays.[1]

This compound Degradation and By-products

This compound is a bifunctional alkylating agent that targets nucleic acids by intercalation and subsequent covalent bond formation, primarily with guanine bases, leading to crosslinks that prevent replication and transcription.[1] Following its pathogen inactivation function, this compound undergoes spontaneous hydrolysis at physiological pH. This degradation process is characterized by the cleavage of the ester linker, resulting in the formation of the primary, negatively charged, and non-reactive by-product, S-300, and a small chain fragment.[1]

The pathogen reduction process is designed to minimize exposure to residual this compound through several mechanisms:

-

Quenching: Unreacted extracellular this compound is quenched by glutathione (GSH).[1]

-

Decomposition: An 18-24 hour incubation period facilitates the degradation of this compound to its non-genotoxic by-products.[1]

-

Removal: The processing solution containing residual reagents and degradation products is replaced with a fresh additive solution before the storage of the PR-RBCCs.[1]

Besides the major by-product S-300, other minor degradation products include acridine and glutathione-associated products.[2]

Experimental Protocols for Genotoxicity Assessment

A comprehensive suite of genotoxicity assays was conducted in compliance with Good Laboratory Practice (GLP) standards to evaluate the safety of this compound by-products.[1]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[3]

-

Test System: Various strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., wp2 uvrA) are used to detect different types of mutations (frameshift and base-pair substitutions).

-

Methodology:

-

Tester strains are exposed to the test article (e.g., PR-RBCC lysates, S-300) at various concentrations, both with and without metabolic activation (S9 fraction from rat liver).

-

A pre-incubation method is typically employed where the test substance, bacterial strain, and S9 mix (if used) are incubated together before being plated on minimal glucose agar plates.

-

The plates are incubated for 48-72 hours at 37°C.

-

The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

-

-

Evaluation Criteria: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Mammalian Chromosomal Aberration Test

This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.[3]

-

Test System: Human peripheral blood lymphocytes (HPBL) or other suitable mammalian cell lines (e.g., Chinese Hamster Ovary - CHO cells) are used.

-

Methodology:

-

Cell cultures are exposed to the test article (e.g., S-300) at a minimum of three analyzable concentrations, both with and without metabolic activation (S9 mix), for a short duration (e.g., 3-6 hours).

-

A continuous treatment for approximately 1.5 normal cell cycles is also performed without S9 mix.

-

Following exposure, the cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and chromosomes are prepared for microscopic examination.

-

Metaphase spreads are analyzed for structural aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges) and numerical aberrations (polyploidy).

-

-

Evaluation Criteria: A test article is considered positive if it produces a concentration-dependent and reproducible increase in the number of cells with structural or numerical chromosomal aberrations.

In Vivo Mammalian Erythrocyte Micronucleus Test

The in vivo micronucleus test is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing the formation of micronuclei in newly formed erythrocytes.[1]

-

Test System: Mice are typically used for this assay.

-

Methodology:

-

Animals are administered the test article (e.g., PR-RBCCs or S-300) via an appropriate route of exposure (e.g., intravenous injection).

-

Bone marrow is typically sampled at 24 and 48 hours after treatment.

-

The bone marrow cells are smeared on slides, stained, and analyzed for the frequency of micronucleated polychromatic erythrocytes (MN-PCEs) among total polychromatic erythrocytes (PCEs).

-

The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined to assess bone marrow toxicity.

-

-

Evaluation Criteria: A positive response is characterized by a dose-related and statistically significant increase in the frequency of MN-PCEs.

Summary of Genotoxicity Data

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results

| Test Article | Bacterial Strains | Metabolic Activation (S9) | Result |

| PR-RBCC Lysates | S. typhimurium & E. coli | With and Without | Negative |

| S-300 | S. typhimurium & E. coli | With and Without | Negative |

| This compound (Control) | S. typhimurium | Without | Positive |

Table 2: In Vitro Chromosomal Aberration Test Results

| Test Article | Cell Line | Metabolic Activation (S9) | Result |

| S-300 | Human Peripheral Blood Lymphocytes (HPBL) | With and Without | Negative |

| This compound (Control) | Not Specified | Not Specified | Positive |

Table 3: In Vivo Micronucleus Test Results

| Test Article | Species | Route of Administration | Result |

| PR-RBCCs | Mouse | Intravenous | Negative |

| S-300 | Mouse | Intravenous | Negative |

Visualizations

This compound Degradation Pathway

Caption: this compound degradation to non-genotoxic by-products.

Genotoxicity Testing Workflow

Caption: Workflow for assessing the genotoxicity of this compound by-products.

DNA Damage and Cellular Response

References

- 1. Preclinical safety assessment of pathogen reduced red blood cells treated with this compound and glutathione - PMC [pmc.ncbi.nlm.nih.gov]